2-Hydroxy-5-(2-thienyl)benzaldehyde
Overview
Description
2-Hydroxy-5-(2-thienyl)benzaldehyde, also known as 2H5TBA, is an organic compound with a molecular formula of C11H8O2S . It has a molecular weight of 204.25 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-(2-thienyl)benzaldehyde consists of 11 carbon atoms, 8 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The SMILES representation of the molecule isC1=CSC(=C1)C2=CC(=C(C=C2)O)C=O
. Physical And Chemical Properties Analysis
2-Hydroxy-5-(2-thienyl)benzaldehyde has a molecular weight of 204.25 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Studies have investigated the synthesis of related compounds, such as 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde, through reactions involving bromine and acetic acid under specific conditions, yielding high purity products (Hui Jian-bin, 2012).
- Characterization Methods : Research has focused on characterizing these compounds using techniques like NMR, IR spectroscopy, and elemental analysis, which are crucial for confirming their structure and purity (Hui Jian-bin, 2011).
properties
IUPAC Name |
2-hydroxy-5-thiophen-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKZIUDWWNBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356680 | |
Record name | 2-Hydroxy-5-(2-thienyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(2-thienyl)benzaldehyde | |
CAS RN |
215023-65-7 | |
Record name | 2-Hydroxy-5-(2-thienyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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